molecular formula C7H9BrN2 B14011518 3-Bromo-6-(dimethylamino-d6)-pyridine

3-Bromo-6-(dimethylamino-d6)-pyridine

Cat. No.: B14011518
M. Wt: 207.10 g/mol
InChI Key: XIMCGXXYEMOWQP-WFGJKAKNSA-N
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Description

3-Bromo-6-(dimethylamino-d6)-pyridine: is a deuterated derivative of 3-Bromo-6-(dimethylamino)-pyridine. This compound is characterized by the presence of a bromine atom at the third position and a dimethylamino group at the sixth position on the pyridine ring. The deuterium atoms replace the hydrogen atoms in the dimethylamino group, which can be useful in various scientific applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(dimethylamino-d6)-pyridine typically involves the bromination of 6-(dimethylamino-d6)-pyridine. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-6-(dimethylamino-d6)-pyridine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.

    Reduction Reactions: The dimethylamino group can be reduced to form secondary or primary amines under suitable reducing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used in the presence of a suitable solvent.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Secondary or primary amines.

Scientific Research Applications

Chemistry: 3-Bromo-6-(dimethylamino-d6)-pyridine is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds. Its deuterated form is valuable in mechanistic studies and isotope labeling experiments.

Biology: The compound can be used in the development of labeled biomolecules for tracing metabolic pathways and studying enzyme mechanisms.

Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: The compound is used in the production of specialty chemicals and advanced materials, where isotopic labeling is required for quality control and analytical purposes.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(dimethylamino-d6)-pyridine depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group in substitution reactions, while the dimethylamino group can participate in various electronic interactions. In biological systems, the deuterated dimethylamino group can influence the metabolic stability and distribution of labeled compounds, providing insights into biochemical pathways.

Comparison with Similar Compounds

    3-Bromo-6-(dimethylamino)-pyridine: The non-deuterated form of the compound.

    3-Chloro-6-(dimethylamino)-pyridine: A similar compound with a chlorine atom instead of bromine.

    3-Bromo-6-(methylamino)-pyridine: A compound with a methylamino group instead of a dimethylamino group.

Uniqueness: The presence of deuterium atoms in 3-Bromo-6-(dimethylamino-d6)-pyridine makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides advantages in studies involving mass spectrometry, nuclear magnetic resonance spectroscopy, and other analytical techniques, allowing for more precise tracking and analysis of the compound’s behavior in various environments.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

207.10 g/mol

IUPAC Name

5-bromo-N,N-bis(trideuteriomethyl)pyridin-2-amine

InChI

InChI=1S/C7H9BrN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3/i1D3,2D3

InChI Key

XIMCGXXYEMOWQP-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C1=NC=C(C=C1)Br)C([2H])([2H])[2H]

Canonical SMILES

CN(C)C1=NC=C(C=C1)Br

Origin of Product

United States

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